IDO1 Inhibitory Potency: N-(4-Bromophenyl)indoline-1-carboxamide vs. Epacadostat in Cellular Assays
N-(4-Bromophenyl)indoline-1-carboxamide exhibits nanomolar IDO1 inhibitory potency that is directly comparable to the clinical-stage IDO1 inhibitor Epacadostat (INCB024360). In mouse IDO1-transfected P815 cells, the target compound achieves an IC₅₀ of 13 nM [1], while Epacadostat is reported with an IC₅₀ of 10 nM in enzymatic assays [2] and 71.8 nM in certain cellular contexts . This places the target compound within the same order-of-magnitude potency range as the most clinically validated IDO1 inhibitor chemotype, yet derived from a structurally distinct indoline-1-carboxamide scaffold rather than the hydroxyamidine pharmacophore of Epacadostat [3]. This scaffold divergence is meaningful because the hydroxyamidine class has been associated with limited phase III efficacy (ECHO-301/KEYNOTE-252 trial) [4], motivating exploration of alternative IDO1 chemotypes.
| Evidence Dimension | IDO1 inhibitory potency (cellular IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13 nM (mouse IDO1-transfected P815 cells); IC₅₀ = 14 nM (IFNγ-stimulated human LXF-289 cells); IC₅₀ = 16 nM (IFNγ-stimulated human A375 cells) [1] |
| Comparator Or Baseline | Epacadostat (INCB024360) — IC₅₀ = 10 nM (enzymatic) [2]; IC₅₀ = 71.8 nM (cellular, HeLa) |
| Quantified Difference | Target compound within ~1.3-fold of Epacadostat enzymatic IC₅₀; cellular potency comparable to or exceeding Epacadostat depending on assay context. |
| Conditions | Murine and human IDO1 cellular assays; L-Kynurenine reduction quantified by HPLC after 16–48 h incubation [1] |
Why This Matters
A procurement decision for an IDO1 chemical probe should account for scaffold diversity: the indoline-1-carboxamide chemotype provides an alternative pharmacophore to the clinically tested hydroxyamidine series, reducing the risk of investing in a scaffold with known clinical failure history.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994) — N-(4-bromophenyl)indoline-1-carboxamide IDO1 IC₅₀ data. Curated by University of Eastern Piedmont / ChEMBL. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514753 (accessed 2026-05-10). View Source
- [2] Hoelzel Biotech. Epacadostat (INCB024360) Product Datasheet — IDO1 IC₅₀ = 10 nM. https://www.hoelzel-biotech.com (accessed 2026-05-10). View Source
- [3] SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2021. https://www.sciencedirect.com/science/article/abs/pii/S0960894X21004418 (accessed 2026-05-10). View Source
- [4] Long, G. V. et al. Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study. The Lancet Oncology, 2019, 20(8), 1083–1097. View Source
